ethyl 4-{[N-(4-chlorobenzoyl)glycyl]amino}benzoate
Overview
Description
Ethyl 4-{[N-(4-chlorobenzoyl)glycyl]amino}benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of an ester group, a secondary amide group, and a chlorobenzoyl group
Mechanism of Action
Mode of Action
Compounds with similar structures have been known to interact with their targets through various mechanisms, such as free radical reactions .
Biochemical Pathways
The biochemical pathways affected by ethyl 4-{[N-(4-chlorobenzoyl)glycyl]amino}benzoate are currently unknown . More research is required to elucidate the compound’s effects on cellular pathways and their downstream effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-{[N-(4-chlorobenzoyl)glycyl]amino}benzoate typically involves the following steps:
Formation of N-(4-chlorobenzoyl)glycine: This intermediate is prepared by reacting 4-chlorobenzoyl chloride with glycine in the presence of a base such as sodium hydroxide.
Coupling Reaction: The N-(4-chlorobenzoyl)glycine is then coupled with ethyl 4-aminobenzoate using a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{[N-(4-chlorobenzoyl)glycyl]amino}benzoate can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom in the chlorobenzoyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide.
Major Products
Hydrolysis: 4-{[N-(4-chlorobenzoyl)glycyl]amino}benzoic acid.
Reduction: Ethyl 4-{[N-(4-chlorobenzyl)glycyl]amino}benzoate.
Substitution: Ethyl 4-{[N-(4-methoxybenzoyl)glycyl]amino}benzoate or ethyl 4-{[N-(4-cyanobenzoyl)glycyl]amino}benzoate.
Scientific Research Applications
Ethyl 4-{[N-(4-chlorobenzoyl)glycyl]amino}benzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Ethyl 4-{[N-(4-chlorobenzoyl)glycyl]amino}benzoate can be compared with other similar compounds, such as:
Ethyl 4-{[N-(4-methoxybenzoyl)glycyl]amino}benzoate: Similar structure but with a methoxy group instead of a chlorine atom.
Ethyl 4-{[N-(4-cyanobenzoyl)glycyl]amino}benzoate: Similar structure but with a cyano group instead of a chlorine atom.
Ethyl 4-{[N-(4-fluorobenzoyl)glycyl]amino}benzoate: Similar structure but with a fluorine atom instead of a chlorine atom.
These compounds share similar chemical properties but may exhibit different biological activities and applications due to the variations in their substituent groups.
Properties
IUPAC Name |
ethyl 4-[[2-[(4-chlorobenzoyl)amino]acetyl]amino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O4/c1-2-25-18(24)13-5-9-15(10-6-13)21-16(22)11-20-17(23)12-3-7-14(19)8-4-12/h3-10H,2,11H2,1H3,(H,20,23)(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVDLVJDVAMDHNY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CNC(=O)C2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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